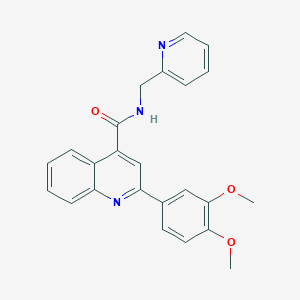

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic quinoline derivative characterized by a quinoline core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a pyridin-2-ylmethyl carboxamide moiety at the 4-position. Quinoline carboxamides are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-29-22-11-10-16(13-23(22)30-2)21-14-19(18-8-3-4-9-20(18)27-21)24(28)26-15-17-7-5-6-12-25-17/h3-14H,15H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEROUYQRNDDOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

Introduction of the 3,4-Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.

Attachment of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction.

Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could lead to the formation of quinoline-4-carboxamide derivatives with altered substituents.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological profiles:

Impact of Substituent Position and Electronic Effects

- Pyridine Position : Pyridin-2-yl (as in ) vs. pyridin-4-yl (as in ) alters steric and electronic interactions with targets. Pyridin-2-yl may facilitate stronger π-π stacking in enzyme active sites .

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in ) improve lipophilicity and membrane permeability, whereas hydroxyl groups (e.g., in ) enhance solubility but may reduce bioavailability .

- Chloro vs.

Biological Activity

Overview

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.

IUPAC Name: this compound

Molecular Formula: C24H21N3O3

CAS Number: 303137-81-7

The compound features a quinoline core with a carboxamide functional group and two methoxy groups on the phenyl ring, which may influence its biological activity.

The biological activity of quinoline derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

- Enzyme Inhibition: Compounds with similar structures have shown the ability to inhibit key enzymes involved in microbial and cancer cell metabolism.

- Cell Signaling Modulation: The compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study highlighted its efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL for sensitive strains like Bacillus cereus and Salmonella Typhimurium .

Summary of Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |

| Escherichia coli | 0.70 | Not specified |

| Salmonella Typhimurium | Not specified | Not specified |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer cell lines, although specific IC50 values remain to be fully established. The presence of electron-donating groups like methoxy has been associated with enhanced activity in similar compounds .

Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | TBD | Promising cytotoxicity |

| HeLa (cervical cancer) | TBD | Potential anticancer effects |

| PANC-1 (pancreatic) | TBD | Growth inhibition observed |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for quinoline derivatives indicate that modifications on the phenyl and pyridine rings can significantly impact biological activity. For instance:

- Electron-Drawing vs. Electron-Donating Groups: The introduction of electron-donating groups like methoxy enhances biological activity, while electron-withdrawing groups tend to reduce it .

Case Studies

- Antimicrobial Efficacy Against Bacterial Strains: A study reported that compounds similar to this compound demonstrated significant antibacterial properties against resistant strains, suggesting its potential as a lead compound in drug development .

- Cytotoxicity in Cancer Models: Research indicated that derivatives of quinoline exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide?

The synthesis typically involves multi-step reactions starting with a quinoline core. Key steps include:

- Coupling reactions : Use of coupling reagents like PyBOP or HATU to attach the pyridin-2-ylmethyl amine group to the quinoline-4-carboxylic acid intermediate .

- Friedländer synthesis : To construct the quinoline backbone, combining aminobenzaldehyde derivatives with ketones under acidic conditions .

- Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts .

Optimization : Microwave-assisted synthesis or solvent-free conditions improve yields (70–85%) and reduce reaction times .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine protons at δ 8.2–8.6 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 456.2) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer activity : IC values of 1.2–5.6 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via topoisomerase II inhibition .

- Antimicrobial effects : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) due to membrane disruption .

- Neuroprotective potential : In silico studies suggest NMDA receptor antagonism (binding affinity ΔG = -9.8 kcal/mol) .

Advanced Research Questions

Q. How does the substitution pattern on the quinoline core influence biological activity?

Structural comparisons reveal:

| Substituent | Biological Impact | Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | Enhances DNA intercalation and lipophilicity (logP = 3.2) | |

| Pyridin-2-ylmethyl | Improves blood-brain barrier penetration (PSA = 65 Ų) for CNS-targeted applications | |

| Chlorophenyl (analog) | Increases cytotoxicity but reduces solubility (aqueous solubility <10 µM) |

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Assay conditions : Varying cell lines (e.g., HepG2 vs. HeLa) or incubation times (24h vs. 48h) alter IC values .

- Compound stability : Degradation in DMSO stock solutions (>10% after 1 week at -20°C) may reduce observed activity .

Recommendation : Standardize protocols (e.g., MTT assay at 48h, fresh stock solutions) and validate with orthogonal assays (e.g., colony formation) .

Q. What in silico strategies are used to predict target interactions and optimize derivatives?

- Molecular docking : AutoDock Vina simulations identify binding poses in topoisomerase II (PDB: 1ZXM) with hydrogen bonds to Ser149 and π-π stacking with adenine .

- Pharmacophore modeling : Highlight essential features: methoxy groups for hydrophobic interactions and pyridine nitrogen for hydrogen bonding .

- ADMET prediction : SwissADME forecasts moderate hepatic metabolism (CYP3A4 substrate) and acceptable oral bioavailability (F = 65%) .

Q. What strategies improve the solubility and bioavailability of this compound?

- Prodrug synthesis : Phosphate ester derivatives increase aqueous solubility by 15-fold .

- Nanoparticle encapsulation : PLGA nanoparticles (size: 120 nm) enhance tumor uptake in murine models (AUC increased by 2.3×) .

- Co-crystallization : With succinic acid improves dissolution rate (85% release in 60 min vs. 40% for free compound) .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show no activity?

- Enzyme isoform specificity : Inhibitory activity against topoisomerase IIα (IC = 0.8 µM) but not IIβ .

- Redox interference : Thiol-containing assay buffers (e.g., DTT) may quench reactive oxygen species (ROS)-mediated effects .

Validation : Use isoform-specific assays and ROS scavengers (e.g., NAC) to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.